molecular formula C20H19NO5 B8737911 5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester CAS No. 131454-49-4

5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester

Cat. No. B8737911
CAS RN: 131454-49-4
M. Wt: 353.4 g/mol
InChI Key: GMMZHQIUFDUEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

131454-49-4

Product Name

5-Isoxazoleacetic acid, 3,4-bis(4-methoxyphenyl)-, methyl ester

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C20H19NO5/c1-23-15-8-4-13(5-9-15)19-17(12-18(22)25-3)26-21-20(19)14-6-10-16(24-2)11-7-14/h4-11H,12H2,1-3H3

InChI Key

GMMZHQIUFDUEPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 g of benzene was dissolved 3.05 g of methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl-3-pentenoate obtained in Example 3. Thereto was added gradually 3.91 g of N-bromosuccinimide at room temperature and the mixture was stirred at the same temperature for 2 hours. After completion of the reaction, ethyl acetate was added to the reaction mixture for dilution, and the organic layer was washed with an aqueous solution of potassium carbonate and then with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The organic layer was concentrated at a reduced pressure, and the residue was subjected to silica gel column chromatography (eluants: ethyl acetate-n-hexane) and crystallized from ether, giving the above-identified compound.
Quantity
3.91 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
4-methoxyphenyl-3-pentenoate
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 1.2 g (3.38 mmols) quantity of methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate was dissolved in 19 ml of acetic acid, and the solution was added dropwise to a suspension composed of 0.44 g (5.1 mmols) of manganese dioxide and 5 ml of acetic acid at 60° C. After the completion of addition, the mixture was stirred at 60° C. for one hour. After the completion of reaction, hydrogen peroxide was added to the reaction mixture to decompose excess manganese dioxide. The same procedure as in Example 3 was thereafter repeated to obtain 0.78 g (yield 65%) of the above-identified product.
Name
methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.44 g
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catalyst
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Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 1.75 g (5 mmols) quantity of methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate was dissolved in 8.5 ml of dichloromethane and 4 ml of acetic acid, then 0.79 g of potassium permanganate was slowly added to the solution at room temperature, and the mixture was stirred for 4 hours. After the completion of reaction, a hydrogen peroxide solution was added to the reaction mixture until the mixture became transparent. The mixture was diluted with 10 ml of dichloromethane, subsequently washed with water, with sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride successively, and dried over anhydrous magnesium sulfate. The dried product was subjected to silica gel column chromatography (eluants: ethyl acetate-n-hexane) for separation and purification, affording 10.2 g (yield 60%) of the above-identified compound as a white solid product.
Name
methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A 3.7 g quantity of methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate was heated at 60° C. with stirring for 24 hours in 40 ml of acetic acid in the presence of 0.4 g of cobalt acetate tetrahydrate while passing air through the mixture. After addition of 3N sulfuric acid, the reaction mixture was subjected to extraction with ethyl acetate, and the organic layer was washed with a saturated solution of potassium carbonate and then with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. The organic layer was concentrated at a reduced pressure, and the residue was subjected to silica gel column chromatography (eluants: ethyl acetate-n-hexane) for separation and purification, giving 3.3 g (yield 90%) of the above-identified compound as a while solid product.
Name
methyl 5-hydroxyimino-4,5-bis(4-methoxyphenyl)-3-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Three

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